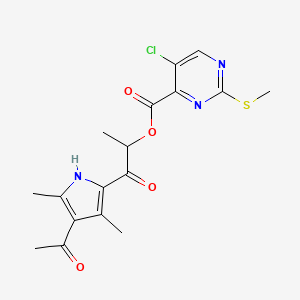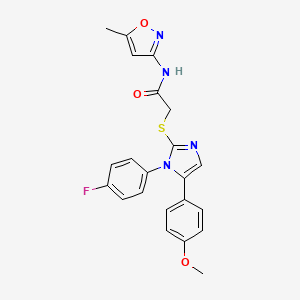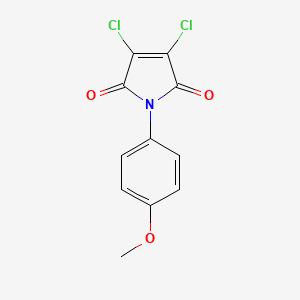
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as TH5427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in targeting various molecular pathways, making it a promising candidate for the treatment of a wide range of diseases.
Scientific Research Applications
Urea Derivatives in Biosensing and Biotechnological Applications
Urea derivatives, such as the one , often feature in the development of biosensors and biotechnological applications due to their unique properties. The review by Botewad et al. (2021) highlights the significant role of urea in biosensors, particularly for detecting urea concentration in various settings, which is crucial for diagnosing and managing diseases associated with abnormal urea levels, such as kidney dysfunction and metabolic disorders (Botewad et al., 2021).
Pharmacological Significance of Urea Derivatives
The structural analogs based on pyrrolidin-2-one pharmacophores, akin to the component of the discussed compound, have been studied for their potential as central nervous system agents. Veinberg et al. (2015) reviewed the stereochemistry of phenylpiracetam and its derivatives, highlighting the importance of such structures in enhancing memory processes and cognitive functions, suggesting potential research directions for compounds like 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in neuropharmacology (Veinberg et al., 2015).
Agricultural and Environmental Impacts
In the context of agriculture and environmental science, urea and its derivatives are pivotal in studies related to nitrogen fertilizers and their efficiency. Bremner (1995) provided insights into the problems associated with urea as a nitrogen fertilizer, such as volatilization and phytotoxicity, which are critical for developing more efficient and environmentally friendly agricultural practices. This research could guide the application of urea derivatives in formulating advanced fertilizers with minimized environmental impact (Bremner, 1995).
Urease Inhibitors in Medical Applications
Kosikowska and Berlicki (2011) reviewed the role of urease inhibitors, noting their significance in treating infections caused by urease-producing bacteria. Given the structural functionality of urea derivatives, they might serve as a framework for designing new urease inhibitors, offering a pathway for developing treatments for infections related to Helicobacter pylori and other urease-producing pathogens (Kosikowska & Berlicki, 2011).
properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-16-9-13(12-20(16)14-5-2-1-3-6-14)10-18-17(22)19-11-15-7-4-8-23-15/h1-8,13H,9-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUOUXQQFIUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2803973.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2803980.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2803981.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B2803984.png)


![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)